5-Bromo-6-nitroisoindoline-1,3-dione: A Comprehensive Technical Guide for Advanced Research
5-Bromo-6-nitroisoindoline-1,3-dione: A Comprehensive Technical Guide for Advanced Research
Abstract: This guide provides a detailed technical examination of 5-Bromo-6-nitroisoindoline-1,3-dione, a substituted phthalimide derivative of significant interest to the fields of medicinal chemistry and materials science. We will delineate its core physicochemical properties, outline robust synthetic and purification protocols, explore its chemical reactivity, and discuss its applications as a versatile building block. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical insights for the effective utilization of this compound.
Introduction: The Phthalimide Scaffold as a Privileged Structure
The isoindoline-1,3-dione, commonly known as the phthalimide group, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and capacity for hydrogen bonding and π-stacking interactions have cemented its role in the development of numerous therapeutic agents, most notably immunomodulators like thalidomide and its analogs. The strategic functionalization of the phthalimide core is a key methodology for modulating biological activity and tuning physicochemical properties.
5-Bromo-6-nitroisoindoline-1,3-dione is a particularly valuable derivative. The presence of two strong electron-withdrawing groups (bromo and nitro) significantly alters the electronic landscape of the aromatic ring, making it a potent electrophile. These substituents not only influence the molecule's reactivity but also serve as crucial synthetic handles for subsequent chemical modifications, enabling its use as a versatile intermediate in the synthesis of complex molecular architectures.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical characteristics is essential for its successful application in any research endeavor, dictating everything from reaction conditions to formulation strategies.
Core Chemical Attributes
The primary identifiers and fundamental properties of 5-Bromo-6-nitroisoindoline-1,3-dione are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromo-6-nitroisoindoline-1,3-dione | N/A |
| Synonyms | 5-bromo-6-nitroisoindole-1,3-dione | [1] |
| CAS Number | 64823-14-9 | [1][2] |
| Molecular Formula | C₈H₃BrN₂O₄ | [1][2] |
| Molecular Weight | 271.02 g/mol | [1][2] |
| Appearance | Solid, typically a pale yellow to yellow powder | [3] |
Solubility Profile
While exhaustive quantitative solubility data is not widely published, the molecular structure allows for reliable qualitative predictions.
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Aqueous Solubility: Expected to be very low. The molecule is largely non-polar and lacks readily ionizable groups for significant interaction with water.
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Organic Solubility: Readily soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It exhibits moderate to low solubility in other common organic solvents like acetone, ethyl acetate, and chlorinated solvents.
Expertise & Experience Insight: For biological assays, it is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be serially diluted in aqueous buffer or cell culture media for the final experiments. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Synthesis and Purification
The most common synthetic route to 5-Bromo-6-nitroisoindoline-1,3-dione involves the electrophilic nitration of a suitable brominated precursor.
General Synthetic Workflow
The synthesis can be visualized as a multi-step process from a commercially available starting material to the final, purified product.
Caption: Generalized workflow for the synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione.
Step-by-Step Synthetic Protocol
This protocol is a representative example for the nitration of 4-Bromophthalimide.[4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Charge the flask with concentrated sulfuric acid and cool it to 0°C using an ice bath.
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Substrate Addition: Add 4-Bromophthalimide in small portions to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
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Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature between 0 and 5°C.
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Causality Insight: Strict temperature control is crucial to prevent unwanted side reactions, such as di-nitration or oxidative degradation of the starting material.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
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Drying: Dry the collected solid in a vacuum oven at 50-60°C to yield the crude product.
Purification Protocol
The crude product often requires purification to remove any unreacted starting material or regioisomeric byproducts.
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Recrystallization: This is the preferred method for large-scale purification. Suitable solvents include glacial acetic acid or ethanol. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form high-purity crystals.
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Silica Gel Chromatography: For smaller scales or when recrystallization is insufficient, column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.
Reactivity and Synthetic Utility
The chemical behavior of 5-Bromo-6-nitroisoindoline-1,3-dione is dominated by the electronic effects of its substituents, making it a versatile intermediate for further chemical synthesis.
Caption: Principal reaction pathways available for 5-Bromo-6-nitroisoindoline-1,3-dione.
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Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient, activating the bromine atom for displacement by various nucleophiles (e.g., amines, alkoxides, thiols). This allows for the introduction of a wide range of functional groups at the 5-position.
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Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions, such as SnCl₂ in HCl or catalytic hydrogenation (H₂/Pd-C).[5] The resulting 6-amino derivative is a key intermediate for synthesizing compounds with altered electronic and pharmacological properties, including potential fluorescent dyes.[3]
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Imide Chemistry: The N-H proton of the imide is acidic (pKa ~8-10) and can be removed by a non-nucleophilic base. The resulting phthalimide anion is an excellent nucleophile, famously used in the Gabriel synthesis of primary amines, allowing for the introduction of alkyl or aryl groups on the nitrogen atom.
Applications in Research and Development
This molecule is not typically an end-product but rather a critical building block for creating more complex and functional molecules.
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Medicinal Chemistry: It serves as a starting scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics. The ability to modify three distinct positions (the bromine, the nitro group, and the imide nitrogen) makes it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.[3][6]
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Materials Science: The amino-derivatives, formed by nitro reduction, can be used to synthesize novel dyes and pigments. The electron-accepting nature of the core structure also makes it a candidate for incorporation into organic electronic materials, such as those used in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
Safety and Handling
As with all laboratory chemicals, 5-Bromo-6-nitroisoindoline-1,3-dione should be handled with appropriate care.
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Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Keep away from strong oxidizing agents and strong bases.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
5-Bromo-6-nitroisoindoline-1,3-dione is a highly functionalized and synthetically versatile intermediate. Its well-defined reactivity, stemming from the unique substitution pattern on the privileged phthalimide scaffold, provides researchers with a powerful tool for the construction of novel molecules. A comprehensive understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is the first step toward unlocking its full potential in the discovery of new medicines and advanced materials.
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